
(2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For instance, the reduction of a corresponding keto acid or ester using a chiral reducing agent can yield the target compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs large-scale stereoselective synthesis techniques. These methods may involve the use of biocatalysts or chiral auxiliaries to ensure the production of the desired enantiomer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pressure, and pH conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- (2R,3S)-3-Phenylisoserine hydrochloride
- (2S,3R)-3-Methylpiperidine-2-carboxylic acid hydrochloride
- (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride
Comparison: Compared to these similar compounds, (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the resulting biological activity. Its methyl group at the 3-position provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1-pyrrolidine", "Sodium hydroxide", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-methyl-1-pyrrolidine is reacted with sodium hydroxide to form (S)-2-methylpyrrolidine.", "Step 2: (S)-2-methylpyrrolidine is reacted with methyl iodide to form (S)-2-methyl-1-(methylamino)butane.", "Step 3: (S)-2-methyl-1-(methylamino)butane is reduced with sodium borohydride to form (S)-2-methyl-1-butylamine.", "Step 4: (S)-2-methyl-1-butylamine is reacted with ethyl chloroformate to form (S)-2-methyl-1-butyl carbamate.", "Step 5: (S)-2-methyl-1-butyl carbamate is hydrolyzed with hydrochloric acid to form (S)-3-methylpiperidine-2-carboxylic acid.", "Step 6: (S)-3-methylpiperidine-2-carboxylic acid is reacted with hydrochloric acid in diethyl ether to form (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride." ] } | |
CAS-Nummer |
123811-77-8 |
Molekularformel |
C7H14ClNO2 |
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
(2R,3S)-3-methylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
InChI-Schlüssel |
ZRDPTHZAEZSISM-RIHPBJNCSA-N |
Isomerische SMILES |
C[C@H]1CCCN[C@H]1C(=O)O.Cl |
SMILES |
CC1CCCNC1C(=O)O.Cl |
Kanonische SMILES |
CC1CCCNC1C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3432970.png)
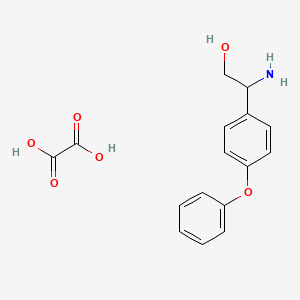
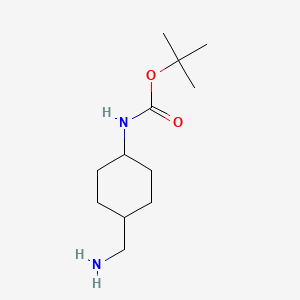
![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)

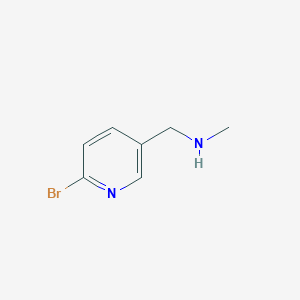
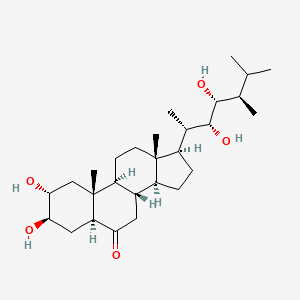
![2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol](/img/structure/B3433047.png)
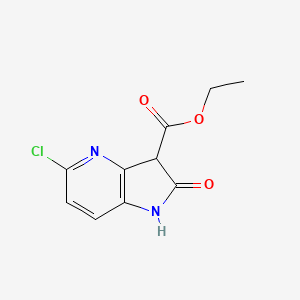
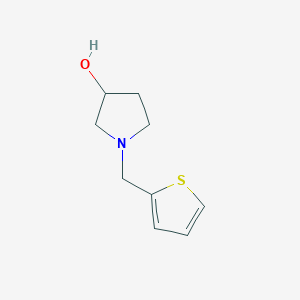

![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3433076.png)

